Target Selectivity: CASIN vs. ML141/AZA1 — Rac1-GTP Off-Target Activity Exclusion
CASIN exhibits exclusive binding to Cdc42 without detectable interaction with Rac1 or RhoA, whereas alternative Cdc42 inhibitors ML141 and AZA1 demonstrate significant cross-reactivity with multiple Rho GTPases. At 10 μM, CASIN efficiently reduces cell adhesion and migration without affecting Rac1-GTP formation, confirming Cdc42-specific activity [1].
| Evidence Dimension | Rac1-GTP off-target activity |
|---|---|
| Target Compound Data | CASIN (10 μM): no detectable effect on Rac1-GTP formation; suppresses Cdc42-GTP while leaving Rac1-GTP unchanged |
| Comparator Or Baseline | ML141 and AZA1: also target other Rho GTPases including Rac1 and RhoA |
| Quantified Difference | CASIN is Cdc42-exclusive; ML141/AZA1 are pan-Rho GTPase inhibitors (qualitative selectivity difference confirmed in side-by-side characterization) |
| Conditions | In vitro GTPase activity assays; cell adhesion and migration assays |
Why This Matters
Procurement of ML141 or AZA1 introduces confounding Rac1/RhoA inhibition that compromises experimental specificity; CASIN alone provides interpretable Cdc42-phenotype data.
- [1] Bio-protocol. Inhibitors to Characterize NET Formation. 'Casin is superior to other Cdc42 inhibitors, such as ML141 or AZA1, since these inhibitors also target other Rho GTPases such as Rac1 or RhoA ... Inhibition of Cdc42 with 10 μM casin was shown to be most efficient to reduce cell adhesion and migration, without affecting Rac1-GTP formation.' View Source
